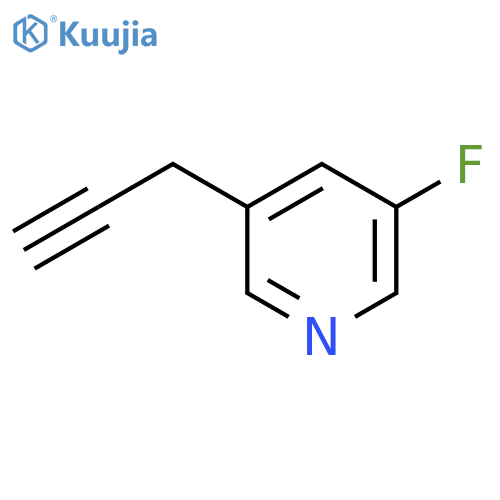Cas no 2228543-06-2 (3-fluoro-5-(prop-2-yn-1-yl)pyridine)
3-フルオロ-5-(プロプ-2-イン-1-イル)ピリジンは、高純度の有機化合物で、ピリジン骨格にフルオロ基とプロパルギル基が選択的に導入された構造を有します。この化合物は医薬品中間体や材料科学分野での応用が期待され、特にパラジウムカップリング反応などのクロスカップリング反応において優れた反応性を示します。フッ素原子の導入により電子効果や代謝安定性が向上し、プロパルギル基はさらなる官能基化が可能な点が特徴です。高い化学的安定性と多様な合成経路への適応性から、創薬研究や機能性材料開発における有用なビルディングブロックとして注目されています。

2228543-06-2 structure
商品名:3-fluoro-5-(prop-2-yn-1-yl)pyridine
3-fluoro-5-(prop-2-yn-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-5-(prop-2-yn-1-yl)pyridine
- EN300-1805369
- 2228543-06-2
-
- インチ: 1S/C8H6FN/c1-2-3-7-4-8(9)6-10-5-7/h1,4-6H,3H2
- InChIKey: UTKCCUUTEKNYBZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1)CC#C
計算された属性
- せいみつぶんしりょう: 135.048427358g/mol
- どういたいしつりょう: 135.048427358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 12.9Ų
3-fluoro-5-(prop-2-yn-1-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805369-0.5g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1805369-10.0g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1805369-0.1g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1805369-1.0g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1805369-0.25g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1805369-10g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 10g |
$5652.0 | 2023-09-19 | ||
| Enamine | EN300-1805369-5.0g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1805369-2.5g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1805369-0.05g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1805369-1g |
3-fluoro-5-(prop-2-yn-1-yl)pyridine |
2228543-06-2 | 1g |
$1315.0 | 2023-09-19 |
3-fluoro-5-(prop-2-yn-1-yl)pyridine 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
2228543-06-2 (3-fluoro-5-(prop-2-yn-1-yl)pyridine) 関連製品
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 68551-17-7(Isoalkanes, C10-13)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
